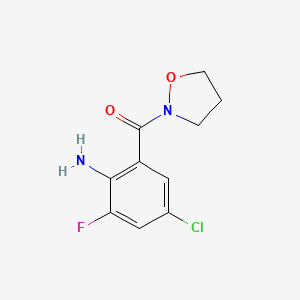
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in various scientific research studies.
作用机制
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide targets specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the regulation of immune cell activity. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide inhibits the activity of enzymes such as CDK7 and CDK9, which are involved in the transcription of genes that promote cancer cell growth. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide also inhibits the activity of certain immune cells, such as T cells and macrophages, which are involved in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide vary depending on the specific disease being studied. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of the disease. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways without affecting other cellular processes. Another advantage is its favorable safety profile in preclinical studies. However, one limitation is the lack of clinical data on the efficacy and safety of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in humans, which limits its potential for clinical translation.
未来方向
For N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide research include further preclinical studies to investigate its efficacy and safety in various disease models, as well as clinical trials to evaluate its potential as a therapeutic agent in humans. Other future directions include the development of more potent and selective inhibitors of CDK7 and CDK9, as well as the identification of biomarkers that can predict patient response to N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide treatment. Overall, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide shows promising potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
合成方法
The synthesis of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide involves the reaction of 5-chloro-8-methylquinoline-2-carboxylic acid with thionyl chloride to obtain 5-chloro-8-methylquinoline-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-(methoxymethyl)-1,3-thiazole-5-carboxamide to obtain N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide.
科学研究应用
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammation. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation by inhibiting the activity of certain immune cells. Inflammation is a key factor in the development of many diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases.
属性
IUPAC Name |
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-5-11(17)10-4-6-13(19-14(9)10)20-16(21)15-12(7-22-2)18-8-23-15/h3-6,8H,7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBCGNONSNUAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)C3=C(N=CS3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B6626935.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B6626945.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone](/img/structure/B6626957.png)
![4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)
![1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B6626968.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide](/img/structure/B6626973.png)
![2-(5-chloropyridin-2-yl)-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6626987.png)
![5-[4-(5-Nitro-1,3-thiazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6627004.png)
![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B6627011.png)
![4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine](/img/structure/B6627014.png)